molecular formula C9H10ClFN2 B13118226 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine

1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine

Katalognummer: B13118226
Molekulargewicht: 200.64 g/mol
InChI-Schlüssel: FRWUUYAEAFLDLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a butenylamine side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine typically involves the reaction of 2-chloro-5-fluoropyridine with appropriate reagents to introduce the butenylamine side chain. One common method involves the use of vinylstannane and monothioacetic acids under specific conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and efficient purification methods is crucial in the industrial setting to meet the demand for this compound in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced products.

    Addition Reactions: The butenylamine side chain can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium fluoride (KF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the pyridine ring enhances its binding affinity to certain enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
  • 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone

Uniqueness: 1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine is unique due to its specific combination of chloro and fluoro substituents on the pyridine ring and the presence of a butenylamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H10ClFN2

Molekulargewicht

200.64 g/mol

IUPAC-Name

1-(2-chloro-5-fluoropyridin-3-yl)but-3-en-1-amine

InChI

InChI=1S/C9H10ClFN2/c1-2-3-8(12)7-4-6(11)5-13-9(7)10/h2,4-5,8H,1,3,12H2

InChI-Schlüssel

FRWUUYAEAFLDLQ-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(C1=C(N=CC(=C1)F)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.